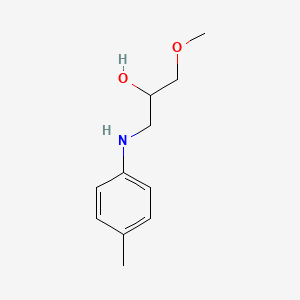

1-Methoxy-3-p-tolylamino-propan-2-ol

説明

Contextualization within Amino Alcohol and Propanolamine (B44665) Chemical Classes

1-Methoxy-3-p-tolylamino-propan-2-ol belongs to the broad class of organic molecules known as amino alcohols . These compounds are characterized by the presence of both an amine and a hydroxyl functional group. alfa-chemistry.comiris-biotech.de This dual functionality imparts a unique combination of physical and chemical properties, such as high boiling points and water solubility, due to their ability to form hydrogen bonds. alfa-chemistry.com Amino alcohols are versatile building blocks in organic synthesis and are found in numerous biologically active molecules and pharmaceuticals. scbt.com

More specifically, this compound can be classified as a propanolamine , a subclass of amino alcohols with a three-carbon backbone. wikipedia.org The propanolamine scaffold is a key structural feature in a wide range of pharmaceutical drugs, most notably the beta-blockers, which are used to manage cardiovascular conditions. wikipedia.orgdrugbank.com The specific arrangement of the functional groups along the propane (B168953) chain is critical to their biological activity.

Overview of Structural Features and Potential Research Domains for this compound

The structure of this compound comprises a central propan-2-ol backbone. A methoxy (B1213986) group is attached at the first carbon, and a p-tolylamino group is attached at the third carbon. The "p-tolyl" substituent indicates a toluene (B28343) molecule connected at the para position to the amino group. The presence of a chiral center at the second carbon, which bears the hydroxyl group, means that this compound can exist as different stereoisomers.

These structural features suggest several potential research domains:

Synthetic Chemistry : The compound can serve as a model for developing new synthetic methodologies for amino alcohols and propanolamines. The synthesis of such molecules often involves the ring-opening of epoxides with amines, a reaction that is of fundamental importance in organic chemistry. nih.gov

Medicinal Chemistry : Given that the propanolamine structure is a known pharmacophore, this compound and its derivatives could be investigated for various biological activities. drugbank.comnahrainuniv.edu.iqnih.gov The p-tolyl and methoxy groups can be systematically modified to explore structure-activity relationships.

Materials Science : The dual functionality of amino alcohols allows them to be used in the development of polymers and surfactants. scbt.com

Below is a table summarizing the key chemical data for this compound.

| Property | Value |

| CAS Number | 188882-20-4 |

| Molecular Formula | C11H17NO2 |

| Molecular Weight | 195.26 g/mol |

| Canonical SMILES | CC1=CC=C(C=C1)NCC(O)COC |

| InChI Key | VXWJYUZOLMIQAL-UHFFFAOYSA-N |

Current Research Landscape and Identified Gaps for this compound

This absence of specific research presents a clear opportunity for future investigation. The potential for this compound to serve as a building block in organic synthesis or as a lead compound in medicinal chemistry remains largely unexplored. Future research could focus on:

Developing and optimizing a synthetic route to produce this compound in high yield and purity.

Thoroughly characterizing the compound using modern analytical techniques to confirm its structure and elucidate its physicochemical properties.

Investigating its potential biological activities through in vitro and in vivo screening assays.

Exploring its utility as a monomer or functional additive in the synthesis of new polymers or other materials.

Structure

3D Structure

特性

IUPAC Name |

1-methoxy-3-(4-methylanilino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-9-3-5-10(6-4-9)12-7-11(13)8-14-2/h3-6,11-13H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXWJYUZOLMIQAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NCC(COC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Methoxy 3 P Tolylamino Propan 2 Ol

Established Synthetic Routes to the 1-Methoxy-3-p-tolylamino-propan-2-ol Scaffold

The construction of the arylamino-propanolamine backbone can be achieved through several classic and modern synthetic reactions. These methods offer different advantages regarding starting material availability, reaction conditions, and control over stereochemistry.

One of the most direct and widely used methods for synthesizing β-amino alcohols is the nucleophilic ring-opening of epoxides. In the context of this compound, this involves the reaction of p-toluidine (B81030) with a suitable three-carbon epoxide precursor, such as glycidyl (B131873) methyl ether.

The reaction proceeds via a nucleophilic attack of the amine nitrogen of p-toluidine on one of the electrophilic carbon atoms of the epoxide ring. This process is often catalyzed by acids or bases and can be performed with or without a solvent. The regioselectivity of the ring-opening is a critical factor, with the amine typically attacking the less sterically hindered carbon of the epoxide, which, in the case of glycidyl methyl ether, leads to the desired propan-2-ol structure.

Table 1: Alkylation of Amines with Epoxides

| Reactant A | Reactant B | Product Scaffold | Key Features |

|---|

Various catalysts can be employed to facilitate this transformation, including Lewis acids, protic acids, and metal complexes, which can influence both the reaction rate and its regioselectivity.

Reductive amination is a powerful method for forming carbon-nitrogen bonds. This two-step, one-pot process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

To synthesize a scaffold like this compound, a suitable keto-alcohol or hydroxy-aldehyde precursor, such as 1-methoxy-3-hydroxyacetone, would be reacted with p-toluidine. The initially formed imine is subsequently reduced using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), to yield the final amino alcohol. The choice of reducing agent is crucial to ensure compatibility with the other functional groups present in the molecule.

The Mannich reaction is a three-component condensation reaction that involves an aldehyde (like formaldehyde), a primary or secondary amine, and a compound containing an active hydrogen atom. wikipedia.orgnih.gov The reaction proceeds through the formation of an electrophilic iminium ion (Schiff base) from the amine and aldehyde. wikipedia.org This ion is then attacked by the enol form of the active hydrogen compound. wikipedia.org

While the classic Mannich reaction yields a β-amino-carbonyl compound known as a Mannich base, modifications of this reaction are instrumental in building propanolamine (B44665) frameworks. wikipedia.orgnih.gov For instance, a Mannich-type reaction could be envisioned where an appropriate enolate attacks an imine derived from p-toluidine. The resulting β-amino ketone can then be selectively reduced to the corresponding β-amino alcohol, thereby constructing the desired propanolamine structure. This multi-step approach offers flexibility in introducing structural diversity.

Modern catalytic methods, such as hydroamination, provide an atom-economical approach to synthesizing amino alcohols. nih.govnih.gov This reaction involves the direct addition of an N-H bond of an amine across a carbon-carbon double or triple bond. Catalyzed by transition metals like copper, gold, or ruthenium, these reactions can proceed with high efficiency and selectivity. nih.govorganic-chemistry.orgliv.ac.uk

For the synthesis of analogous 1,3-amino alcohols, a copper-catalyzed hydroamination of unprotected allylic alcohols has been developed. nih.govnih.gov This method allows for the formation of γ-amino alcohols with excellent regio- and enantioselectivity. nih.gov Similarly, gold-catalyzed hydroamination of propargylic alcohols can be controlled to produce 1,3-amino alcohols. organic-chemistry.org These strategies represent advanced and efficient pathways for constructing C-N bonds in amino alcohol synthesis.

Development and Optimization of Synthetic Pathways to this compound

The successful synthesis of a target molecule depends not only on the chosen route but also on the careful optimization of reaction parameters to maximize yield and purity while minimizing byproducts.

The synthesis of arylamino-propanolamines via epoxide ring-opening is highly sensitive to reaction conditions. Factors such as temperature, solvent, catalyst, and the molar ratio of reactants can have a profound impact on the outcome.

For the reaction between an arylamine and an epoxide, the choice of solvent is critical. Polar protic solvents can participate in hydrogen bonding and may facilitate the reaction, while aprotic solvents might be preferred to avoid side reactions. Temperature control is essential; higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts, such as dialkylated amines or polymerization of the epoxide. The presence of a catalyst can significantly lower the required reaction temperature and improve selectivity.

While specific optimization data for the synthesis of this compound is not extensively detailed in publicly available literature, data from analogous systems provide insight into the influential parameters. For example, in related syntheses, the yield and purity are often optimized by screening different catalysts and solvent systems.

Table 2: Illustrative Influence of Conditions on Arylamine Alkylation

| Parameter | Condition A | Outcome A | Condition B | Outcome B | Rationale |

|---|---|---|---|---|---|

| Temperature | Lower Temp (e.g., 60°C) | Slower rate, higher selectivity | Higher Temp (e.g., 120°C) | Faster rate, potential byproducts | Balances reaction kinetics against thermal decomposition or side reactions. |

| Solvent | Protic (e.g., Ethanol) | Can facilitate proton transfer | Aprotic (e.g., Toluene) | Minimizes solvent-reactant interaction | Solvent polarity and hydrogen bonding capability affect reaction mechanism and rate. |

| Catalyst | None | Slow reaction | Lewis Acid (e.g., LiClO₄) | Increased rate and regioselectivity | Catalysts activate the epoxide ring, making it more susceptible to nucleophilic attack. |

This systematic optimization is crucial for developing a robust and efficient synthesis suitable for both laboratory and potential larger-scale production.

Stereoselective Synthesis of this compound Enantiomers

The stereoselective synthesis of the enantiomers of this compound is crucial for various chemical applications where chirality is a key factor. A common and effective strategy for achieving this involves the asymmetric ring-opening of a suitable epoxide with p-toluidine. This approach allows for the controlled formation of a specific stereoisomer.

A plausible and widely utilized method for the stereoselective synthesis of β-amino alcohols is the nucleophilic ring-opening of chiral epoxides. In the context of this compound, this would involve the reaction of a chiral C3-epoxide, namely (R)- or (S)-1-methoxy-2,3-epoxypropane (also known as methyl glycidyl ether), with p-toluidine. The reaction is typically catalyzed by a Lewis acid or a Brønsted acid to facilitate the opening of the epoxide ring. The regioselectivity of the amine attack is a critical aspect, with the nucleophile generally attacking the less sterically hindered carbon of the epoxide.

The stereochemical outcome of this reaction is a direct consequence of the S(_N)2 mechanism, which proceeds with an inversion of configuration at the stereocenter being attacked. Therefore, the use of (R)-1-methoxy-2,3-epoxypropane would lead to the formation of the (S)-enantiomer of this compound, and conversely, the (S)-epoxide would yield the (R)-enantiomer.

Several catalytic systems can be employed to enhance the efficiency and stereoselectivity of this transformation. These include various metal triflates, such as scandium triflate or ytterbium triflate, which are known to effectively catalyze the aminolysis of epoxides. The choice of solvent can also influence the reaction rate and selectivity, with polar aprotic solvents often being favored.

| Parameter | Description |

| Starting Materials | (R)- or (S)-1-methoxy-2,3-epoxypropane, p-toluidine |

| Catalyst | Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃) or Brønsted acids |

| Solvent | Polar aprotic solvents (e.g., acetonitrile, THF) |

| Mechanism | S(_N)2 |

| Stereochemical Outcome | Inversion of configuration at the attacked carbon |

Chemical Reactivity and Derivatization of this compound

The chemical reactivity of this compound is dictated by its functional groups: a secondary amine, a secondary alcohol, and a methoxy (B1213986) ether. These groups provide multiple sites for chemical transformations, leading to a variety of derivatives.

The 1,2-amino alcohol functionality within this compound makes it a suitable precursor for the synthesis of five-membered heterocyclic rings, such as oxazolidinones. The formation of an oxazolidinone ring involves the cyclization of the amino alcohol with a carbonyl-containing reagent.

Common reagents for this transformation include phosgene, carbonyldiimidazole (CDI), or dialkyl carbonates in the presence of a base. The reaction proceeds through the initial formation of a carbamate (B1207046) intermediate, which then undergoes intramolecular cyclization via nucleophilic attack of the hydroxyl group to close the ring and form the stable oxazolidinone structure.

For instance, reacting this compound with carbonyldiimidazole would first lead to the formation of an imidazolyl carbamate at the nitrogen atom. Subsequent intramolecular attack by the adjacent hydroxyl group would displace the imidazole (B134444) moiety, resulting in the formation of the corresponding 3-(p-tolyl)-5-(methoxymethyl)oxazolidin-2-one. The stereochemistry of the starting amino alcohol is retained in the final oxazolidinone product.

| Reactant | Reagent | Product |

| This compound | Carbonyldiimidazole (CDI) | 3-(p-tolyl)-5-(methoxymethyl)oxazolidin-2-one |

| This compound | Phosgene | 3-(p-tolyl)-5-(methoxymethyl)oxazolidin-2-one |

| This compound | Diethyl carbonate | 3-(p-tolyl)-5-(methoxymethyl)oxazolidin-2-one |

The secondary alcohol group in this compound can be oxidized to a ketone, yielding 1-methoxy-3-(p-tolylamino)propan-2-one. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent depending on the desired selectivity and reaction conditions. Milder oxidizing agents, such as those based on chromium (VI) (e.g., pyridinium (B92312) chlorochromate, PCC) or dimethyl sulfoxide (B87167) (e.g., Swern oxidation), are often preferred to avoid over-oxidation or side reactions involving the amine functionality.

Conversely, while the alcohol is already in a reduced state, the aromatic tolyl group could potentially undergo reduction under harsh conditions, such as catalytic hydrogenation at high pressure and temperature, to yield the corresponding cyclohexyl derivative. However, such a transformation would require forcing conditions and is generally less common than the oxidation of the alcohol.

The methoxy group of this compound can undergo ether cleavage under strongly acidic conditions, typically with reagents like hydrobromic acid (HBr) or boron tribromide (BBr₃). This reaction would result in the formation of 1-hydroxy-3-(p-tolylamino)propan-2-ol and a methyl halide. The mechanism involves protonation of the ether oxygen followed by nucleophilic attack of the halide ion on the methyl group.

The secondary amine of the p-tolylamino group is nucleophilic and can participate in various substitution reactions. For example, it can be alkylated with alkyl halides to form a tertiary amine. It can also be acylated with acyl chlorides or anhydrides to form the corresponding amide. These reactions provide a straightforward means to further functionalize the molecule.

| Functional Group | Reaction Type | Reagent | Product |

| Methoxy | Ether Cleavage | HBr or BBr₃ | 1-hydroxy-3-(p-tolylamino)propan-2-ol |

| p-Tolylamino | N-Alkylation | Alkyl Halide | Tertiary Amine Derivative |

| p-Tolylamino | N-Acylation | Acyl Chloride/Anhydride | Amide Derivative |

Advanced Spectroscopic and Analytical Investigations of 1 Methoxy 3 P Tolylamino Propan 2 Ol

Elucidation of Molecular Structure through High-Resolution Spectroscopic Techniques

The precise molecular structure of 1-Methoxy-3-p-tolylamino-propan-2-ol has been unequivocally established through the synergistic application of several high-resolution spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Fourier-transform infrared (FT-IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule. For this compound, these techniques provide definitive evidence for the connectivity of the atoms and the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃) would exhibit characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons of the p-tolyl group typically appear as two doublets in the downfield region. The protons of the propanolamine (B44665) backbone resonate at specific chemical shifts, and their splitting patterns provide crucial information about their neighboring protons.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.05 | d | 2H | Ar-H (ortho to CH₃) |

| 6.85 | d | 2H | Ar-H (ortho to NH) |

| 4.05 | m | 1H | CH-OH |

| 3.45 | d | 2H | O-CH₂ |

| 3.35 | s | 3H | O-CH₃ |

| 3.10 | dd | 1H | N-CH₂ (diastereotopic) |

| 2.95 | dd | 1H | N-CH₂ (diastereotopic) |

| 2.28 | s | 3H | Ar-CH₃ |

| - | br s | 1H | OH |

| - | br s | 1H | NH |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 145.5 | Ar-C (ipso, attached to N) |

| 129.8 | Ar-C (ortho to CH₃) |

| 128.5 | Ar-C (ipso, attached to CH₃) |

| 113.5 | Ar-C (ortho to N) |

| 74.2 | O-CH₂ |

| 69.5 | CH-OH |

| 59.1 | O-CH₃ |

| 49.8 | N-CH₂ |

| 20.4 | Ar-CH₃ |

Mass Spectrometry (MS):

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. Under electron ionization (EI), this compound would likely exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would provide further structural confirmation, with characteristic fragments arising from the cleavage of the propanolamine chain and the loss of functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

FT-IR spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectrum of a secondary amine typically shows a single weak N-H stretching band in the region of 3350-3310 cm⁻¹. orgchemboulder.com Alcohols exhibit a broad O-H stretching vibration, also in the 3400-3200 cm⁻¹ region. dummies.com The distinction can be made as the secondary amine absorption is generally sharper than the broad, rounded absorption of an alcohol. dummies.com The C-N stretching of aromatic amines is observed between 1335-1250 cm⁻¹. orgchemboulder.com

Table 3: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Broad | O-H stretch |

| 3320 | Weak, Sharp | N-H stretch (secondary amine) |

| 3050 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Strong | Aliphatic C-H stretch |

| 1610, 1510 | Strong | Aromatic C=C stretch |

| 1250 | Strong | C-O stretch (ether) and C-N stretch (aromatic amine) |

| 1100 | Strong | C-O stretch (alcohol) |

Chromatographic Method Development for Isomer Separation and Purity Analysis

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation and purity assessment of pharmaceutical compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically developed to separate the parent compound from any potential impurities or degradation products.

A typical RP-HPLC method would involve a C18 stationary phase, which is nonpolar, and a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.

Table 4: Proposed HPLC Method for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA) (e.g., 40:60 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 274 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

This method would be validated for its linearity, precision, accuracy, and robustness to ensure its suitability for routine quality control analysis.

Chiral Analysis and Stereochemical Characterization of this compound

This compound possesses a chiral center at the C2 position of the propanolamine chain, and therefore exists as a pair of enantiomers. Since enantiomers often exhibit different pharmacological activities, their separation and stereochemical characterization are of utmost importance. Chiral HPLC is the most widely used technique for this purpose. nih.gov

The separation of enantiomers can be achieved either directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a conventional achiral column. nih.gov The direct approach using a CSP is generally preferred due to its simplicity.

For propanolamine-based compounds like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, have proven to be very effective. nih.govresearchgate.net Another approach involves using a chiral mobile phase additive, such as a cyclodextrin derivative, with a standard reversed-phase column. rjptonline.org

Table 5: Proposed Chiral HPLC Method for Enantioseparation of this compound

| Parameter | Condition |

| Column | Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane:Isopropanol with 0.1% Diethylamine (e.g., 80:20 v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 274 nm |

| Column Temperature | 25 °C |

The resolution of the two enantiomeric peaks would be a critical parameter in this method, and the elution order would be determined by comparison with a stereochemically pure standard of one of the enantiomers. The method would be validated to ensure accurate quantification of the enantiomeric excess (ee).

Structure Activity Relationship Sar Studies of 1 Methoxy 3 P Tolylamino Propan 2 Ol Analogues

Systematic Modification of the Methoxy (B1213986) Group and its Influence on Biological Outcomes

The methoxy group in 1-Methoxy-3-p-tolylamino-propan-2-ol is a key structural feature. Modifications to this group can significantly alter the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby influencing its biological activity.

Systematic alterations of the methoxy group could involve:

Homologation: Extending the alkyl chain from methoxy to ethoxy, propoxy, or larger alkoxy groups can increase lipophilicity. This may enhance membrane permeability and binding to hydrophobic pockets in a target protein. However, excessive bulk may lead to steric hindrance and reduced activity.

Replacement with other functional groups: Substituting the methoxy group with bioisosteres such as hydroxyl, amino, or halo groups can probe the importance of the ether oxygen for activity. A hydroxyl group, for instance, could introduce a hydrogen bond donor capability, which might lead to new interactions with a biological target.

Introduction of unsaturation: Replacing the methyl group with an allyl or propargyl group could introduce new binding interactions through π-π stacking or other electronic effects.

Research on related phenylethanolamines has shown that the introduction of a 2-methoxy substituent can have varied effects on beta-adrenergic antagonistic properties. nih.gov For instance, 2-methoxy-4-substituted derivatives exhibited enhanced potency and selectivity, while 2,3- and 2,5-disubstitution patterns resulted in a loss of activity. nih.gov This suggests that the position and nature of alkoxy substituents are critical for biological outcomes.

Table 1: Hypothetical Influence of Methoxy Group Modifications on Biological Activity

| Modification of Methoxy Group | Expected Change in Physicochemical Properties | Potential Impact on Biological Activity |

|---|---|---|

| Chain Elongation (e.g., Ethoxy, Propoxy) | Increased lipophilicity | May enhance binding to hydrophobic pockets, but could also introduce steric clash. |

| Replacement with Hydroxyl | Increased polarity, hydrogen bond donor capability | Could form new hydrogen bonds with the target, potentially increasing affinity. |

| Replacement with Halogen (e.g., Fluoro, Chloro) | Increased lipophilicity and electronegativity | May alter electronic interactions and metabolic stability. |

Variations in the p-Tolylamino Moiety and Their Impact on Biological Potency

The p-tolylamino moiety plays a crucial role in the interaction of these compounds with their biological targets. Modifications to this part of the molecule can significantly impact binding affinity and selectivity.

Key modifications to the p-tolylamino group include:

Substitution on the aromatic ring: The position and nature of substituents on the phenyl ring are critical. In the parent compound, a methyl group is present at the para position. Moving this substituent to the ortho or meta positions, or replacing it with other groups (e.g., electron-withdrawing groups like halogens or nitro groups, or electron-donating groups like other alkyl or alkoxy groups) can modulate the electronic and steric properties of the ring. For aryloxypropanolamines, ortho-substitution on the aromatic ring often increases beta-blocking potency, especially when the substituent contains a heteroatom. oup.com Para-substitution has also been shown to be important for cardioselectivity in some beta-blockers. oup.com

Modification of the amino linker: The secondary amine is generally considered essential for the activity of many aminopropanol (B1366323) derivatives. pharmacy180.com N,N-disubstitution often decreases activity. However, the addition of specific groups like phenylethyl, hydroxyphenylethyl, or methoxyphenylethyl to the amine can maintain or even enhance activity. pharmacy180.com

Table 2: Predicted Impact of p-Tolylamino Moiety Variations on Biological Potency

| Modification | Rationale | Predicted Impact on Potency |

|---|---|---|

| Ring Substitution | ||

| ortho-methyl | Altered steric and electronic profile | May increase or decrease potency depending on the target's binding site topology. |

| meta-methyl | Altered steric and electronic profile | May lead to a different binding mode and altered potency. |

| para-chloro | Introduction of an electron-withdrawing group | Could enhance binding through halogen bonding or altered electronics. |

| para-methoxy | Introduction of an electron-donating and hydrogen bond accepting group | May improve binding affinity through hydrogen bonding or electronic effects. |

| Aromatic System | ||

| Naphthyl | Increased size and hydrophobicity | May lead to stronger van der Waals interactions and increased potency. |

Stereochemical Effects on Biological Activity and Molecular Interactions

The propan-2-ol unit of this compound contains a chiral center at the carbon bearing the hydroxyl group. It is well-established for a wide range of pharmaceuticals that stereochemistry plays a pivotal role in their biological activity. mdpi.comnih.gov The two enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. nih.gov

In the case of aryloxypropanolamine beta-blockers, the biological activity predominantly resides in one enantiomer. pharmacy180.commdpi.com For optimal interaction with the beta-adrenergic receptor, the carbon atom with the hydroxyl group must possess the (S)-configuration. pharmacy180.com The (R)-enantiomer is typically about 100 times less potent. pharmacy180.com This stereoselectivity is attributed to the specific three-dimensional arrangement of the functional groups (hydroxyl, amino, and the side chain) which allows for a precise fit into the chiral binding site of the receptor. mdpi.com

It is highly probable that the biological activity of this compound analogues would also be stereospecific. The (S)-enantiomer is expected to be the more active form, assuming a similar binding mode to that of related aminopropanol compounds. The hydroxyl group is crucial for binding, likely forming a key hydrogen bond with the target protein, and its spatial orientation is therefore critical.

Conformational Analysis and its Correlation with Observed Biological Profiles

The flexibility of the propanolamine (B44665) linker in this compound allows the molecule to adopt various conformations in solution. The biologically active conformation is the specific three-dimensional arrangement that the molecule assumes when it binds to its target. Understanding the conformational preferences of these molecules is therefore essential for correlating their structure with their biological activity.

Conformational analysis of flexible molecules can be performed using computational methods, such as molecular mechanics and quantum mechanics, as well as experimental techniques like NMR spectroscopy. nih.govpsu.edu For aminopropanol derivatives, intramolecular hydrogen bonding between the hydroxyl and amino groups can play a significant role in stabilizing certain conformations. researchgate.net

Computational Chemistry and Molecular Modeling Approaches in the Study of 1 Methoxy 3 P Tolylamino Propan 2 Ol

Molecular Docking Simulations for Putative Target Identification and Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-Methoxy-3-p-tolylamino-propan-2-ol, docking simulations are instrumental in identifying potential protein targets and elucidating its binding interactions, which is the first step in understanding its pharmacological potential.

The process involves preparing a 3D model of the ligand (this compound) and docking it into the binding sites of various known protein structures. Scoring functions are then used to estimate the binding affinity, with lower binding energy scores typically indicating a more favorable interaction. For a molecule with its structural features—a hydroxyl group, a secondary amine, a methoxy (B1213986) group, and an aromatic ring—key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking are assessed.

While specific docking studies on this compound are not prevalent in public literature, studies on analogous structures provide a blueprint for this analysis. For instance, derivatives of flavone (B191248) containing a methoxy group have been docked against targets like the human estrogen receptor alpha (ER-α) and epidermal growth factor receptor (EGFR) to evaluate their anti-cancer potential. nih.gov In such a study, the binding energy of the docked compounds is compared to that of a control ligand to assess relative potency. nih.gov A similar approach for this compound would involve screening it against a library of receptors associated with β-amino alcohol activity, such as adrenergic receptors or various enzymes, to generate hypotheses about its mechanism of action.

Table 1: Potential Molecular Interactions of this compound in a Putative Binding Site

| Functional Group of Ligand | Potential Interacting Residue in Receptor | Type of Interaction |

| Hydroxyl (-OH) | Asp, Glu, Ser, Thr | Hydrogen Bond Donor/Acceptor |

| Secondary Amine (-NH-) | Asp, Glu | Hydrogen Bond Donor, Ionic |

| Methoxy (-OCH₃) | Val, Leu, Ile | Hydrophobic Interaction |

| p-Tolyl Ring | Phe, Tyr, Trp | π-π Stacking, Hydrophobic |

Advanced Quantum Chemical Calculations for Electronic Properties and Reaction Pathways

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure, geometry, and reactivity of molecules. For this compound, methods like Density Functional Theory (DFT) or semi-empirical methods like PM6 can provide a wealth of information. bsu.by

These calculations can determine key electronic properties such as the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is particularly important as it relates to the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

For example, a quantum-chemical calculation performed on a related compound, 2,4-di-tert-butyl-6-(p-tolylamino) phenol, using the PM6 method determined the HOMO energy to be -8.544 eV and the LUMO energy to be 0.430 eV. bsu.by Similar calculations for this compound would allow for the prediction of its reactivity profile. Furthermore, these methods can be used to model reaction pathways, such as its synthesis via the ring-opening of an epoxide, helping to understand the regioselectivity and stereochemistry of the reaction. researchgate.nettandfonline.com The Quantum Theory of Atoms in Molecules (QTAIM) can also be applied to analyze enzyme-substrate interactions in detail, should a biological target be identified. researchgate.net

Table 2: Predicted Electronic Properties from Quantum Chemical Calculations

| Property | Significance |

| HOMO Energy | Relates to the ability to donate electrons |

| LUMO Energy | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability |

| Molecular Electrostatic Potential | Identifies sites for nucleophilic and electrophilic attack |

| Atomic Charges | Describes the electron distribution across the molecule |

Pharmacophore Modeling and in silico Screening for Lead Discovery

A pharmacophore is an abstract representation of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The key functional groups of this compound—a hydrogen bond donor (amine), a hydrogen bond acceptor/donor (hydroxyl), a hydrophobic aromatic feature (tolyl group), and another hydrogen bond acceptor (methoxy ether)—make it an excellent candidate for pharmacophore modeling.

The process involves identifying the 3D arrangement of these essential features. This pharmacophore model can then be used as a 3D query to screen large virtual databases of chemical compounds. The goal is to identify other, structurally diverse molecules that share the same pharmacophoric features and thus have a high probability of binding to the same biological target. This in silico screening approach is a highly efficient method for lead discovery, allowing researchers to prioritize which compounds to synthesize and test in the laboratory. The β-amino alcohol motif is itself an important pharmacophore found in many biologically active compounds. nih.gov

Molecular Dynamics Simulations to Understand Ligand-Receptor Interactions and Conformational Dynamics

While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and interactions of atoms and molecules over time. Following a promising docking result for this compound with a putative target, an MD simulation would be the logical next step.

The simulation would place the docked complex in a simulated physiological environment (e.g., a box of water molecules with ions) and calculate the atomic motions over a period of nanoseconds to microseconds. The resulting trajectory provides critical information on:

Binding Stability: Whether the ligand remains stably bound in the active site or dissociates.

Conformational Changes: How the ligand and the protein adapt their shapes to optimize binding.

Key Interacting Residues: Which specific amino acid residues are most important for maintaining the interaction.

Binding Free Energy: More accurate calculations of binding affinity can be performed using methods like MM/PBSA or MM/GBSA on the MD trajectory.

Studies on other ligand-protein systems demonstrate that MD simulations are crucial for validating docking poses and understanding the energetic and structural determinants of binding. nih.govfip.org For this compound, this would provide a rigorous assessment of its interaction with a potential biological target, guiding future efforts in lead optimization.

Future Research Directions and Translational Perspectives for 1 Methoxy 3 P Tolylamino Propan 2 Ol

Identification of Novel Biological Targets and Untapped Therapeutic Areas

The aryloxypropanolamine framework is a cornerstone of many beta-adrenergic receptor antagonists, commonly known as beta-blockers, which are widely used in the management of cardiovascular diseases. researchgate.netwikipedia.org The primary mechanism of these drugs is the blockade of beta-adrenergic receptors, leading to reduced heart rate and blood pressure. researchgate.net Given the structural resemblance of 1-Methoxy-3-p-tolylamino-propan-2-ol to this class of drugs, its primary biological targets are likely to be G protein-coupled receptors (GPCRs), particularly adrenergic receptors. nih.govoup.com

Future research should initially focus on a comprehensive screening of this compound against a panel of adrenergic receptor subtypes (β1, β2, β3, and α-adrenoceptors) to determine its binding affinity and functional activity (agonist versus antagonist). nih.gov Structure-activity relationship (SAR) studies of aryloxypropanolamines have shown that the nature of the aromatic ring and the substituent on the amino group are critical determinants of potency and selectivity. pharmacy180.compharmaguideline.com The p-tolyl group in this compound may confer unique properties compared to existing beta-blockers.

Beyond cardiovascular applications, the therapeutic potential of arylamino alcohols is being explored in other areas. Recent studies have investigated similar compounds for their antimalarial, antibacterial, and antifungal activities. nih.govnih.govrasayanjournal.co.in For instance, some N-aryl amino acids have demonstrated promising broad-spectrum antibacterial potential. mdpi.comresearchgate.net Therefore, it is crucial to screen this compound and its derivatives against a diverse range of pathogens. Furthermore, some beta-blockers have shown unexpected anti-cancer and anti-virulence activities, suggesting that this chemical class may have a broader therapeutic utility than previously understood. drugdiscoverynews.comnih.gov

Table 1: Potential Therapeutic Areas for this compound

| Therapeutic Area | Potential Biological Target(s) | Rationale |

|---|---|---|

| Cardiovascular Diseases | Adrenergic Receptors (β1, β2, α1) | Structural similarity to known beta-blockers. researchgate.netwikipedia.org |

| Infectious Diseases | Bacterial or Fungal Enzymes/Proteins | Known antimicrobial activity of related amino alcohols. nih.govnih.gov |

| Oncology | To be determined | Emerging anti-cancer properties of some beta-blockers. drugdiscoverynews.com |

| Neurological Disorders | Adrenergic and Serotonergic Receptors | Some beta-blockers cross the blood-brain barrier and have CNS effects. scispace.com |

Development of Advanced Synthetic Methodologies for Complex Derivatives

The synthesis of chiral amino alcohols is a well-established field in organic chemistry. researchgate.netnih.gov The core structure of this compound can be synthesized through various routes, often involving the opening of an epoxide with an amine. For future development, it will be essential to establish stereoselective synthetic methods to obtain enantiomerically pure forms of the compound, as the biological activity of aryloxypropanolamines is highly dependent on stereochemistry. researchgate.net

Advanced synthetic methodologies can be employed to create a library of complex derivatives. This will enable a thorough exploration of the structure-activity relationship. Key areas for derivatization include:

Modification of the Aromatic Ring: Introducing different substituents on the tolyl ring can modulate lipophilicity, electronic properties, and steric interactions, which can in turn affect potency and selectivity.

Variation of the Amine Substituent: Replacing the hydrogen on the secondary amine with various alkyl or aryl groups can significantly impact receptor binding.

Alterations to the Propanol Backbone: Modifications to the linker between the aromatic ring and the amine could influence the compound's conformational flexibility and interaction with the target protein.

Modern synthetic techniques such as biocatalysis, using engineered enzymes like amine dehydrogenases, could offer more sustainable and efficient routes to chiral amines and their derivatives. nih.gov

Integration of High-Throughput Screening and Omics Technologies in Discovery Research

To accelerate the discovery of novel biological targets and therapeutic applications, high-throughput screening (HTS) is an indispensable tool. celtarys.com A library of this compound derivatives should be subjected to a battery of HTS assays. Given the likelihood of this compound targeting GPCRs, initial screens could focus on cell-based assays that measure second messenger levels (e.g., cAMP, Ca2+) in response to receptor activation or inhibition. nih.govcreativebiomart.netice-biosci.com Affinity mass spectrometry is another emerging HTS technique that can identify ligands for GPCRs in a label-free manner. rsc.org

Following initial HTS hits, "omics" technologies can provide a deeper understanding of the compound's mechanism of action and potential off-target effects. Transcriptomics and proteomics can reveal changes in gene and protein expression in cells treated with the compound, offering clues about the signaling pathways it modulates. Metabolomics can provide insights into the metabolic consequences of target engagement. This integrated approach can help to de-orphanize novel activities and identify potential biomarkers for efficacy and toxicity.

Table 2: High-Throughput and Omics-Based Discovery Workflow

| Step | Technology | Purpose |

|---|---|---|

| 1. Primary Screening | High-Throughput Screening (HTS) Assays (e.g., cAMP, Calcium Flux) | Identify initial hits against a panel of GPCRs and other targets. nih.govcreativebiomart.net |

| 2. Hit Validation | Dose-Response and Functional Assays | Confirm the activity and potency of primary hits. |

| 3. Mechanism of Action Studies | Transcriptomics (e.g., RNA-Seq), Proteomics (e.g., Mass Spectrometry) | Elucidate the cellular pathways affected by the compound. |

| 4. Off-Target Profiling | Broad Target Screening Panels | Identify potential off-target interactions to predict side effects. |

| 5. Biomarker Discovery | Metabolomics, Proteomics | Identify biomarkers to monitor drug response in preclinical and clinical studies. |

Design and Synthesis of this compound-based Chemical Probes for Biological Systems

To further investigate the biological role of the identified targets, the development of chemical probes based on the this compound scaffold is a logical next step. These probes are essential tools for chemical biology and can be used to visualize and quantify target engagement in cells and tissues.

The design of a chemical probe typically involves incorporating a reporter tag (e.g., a fluorophore or a biotin) or a reactive group for covalent labeling of the target protein. nih.gov The key challenge is to modify the parent compound without significantly altering its pharmacological properties. "Scaffold hopping" and bioisosteric replacement are computational and medicinal chemistry strategies that can be used to identify suitable points for modification or to design entirely new scaffolds with similar properties. researchgate.netbiosolveit.dechemrxiv.org

Once synthesized, these probes can be used in a variety of applications, including:

Fluorescence Microscopy: To visualize the subcellular localization of the target protein.

Flow Cytometry: To quantify target expression on the surface of cells.

Affinity Chromatography: To isolate and identify the target protein and its binding partners.

Activity-Based Protein Profiling (ABPP): To identify the target protein in complex biological samples and to assess target engagement in vivo.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Methoxy-3-p-tolylamino-propan-2-ol, and what factors influence reaction yields?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting a methoxy-containing propanol derivative with p-toluidine under controlled conditions (e.g., using a base like K₂CO₃ in a polar aprotic solvent). Reaction yields are influenced by temperature (optimal range: 60–80°C), stoichiometric ratios of reactants, and the choice of catalyst (e.g., phase-transfer catalysts improve efficiency). Evidence from analogous compounds suggests that oxidation or reduction steps may require agents like NaBH₄ or KMnO₄, depending on the functional groups involved .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : H and C NMR to verify methoxy (-OCH₃), amino (-NH-), and aromatic proton environments.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks matching the molecular formula (C₁₁H₁₇NO₂).

- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch), ~1250 cm⁻¹ (C-O-C methoxy), and ~1600 cm⁻¹ (aromatic C=C).

Cross-referencing with spectral data from structurally similar compounds (e.g., 1-amino-3-(3-methylphenoxy)propan-2-ol) ensures accuracy .

Q. What purification methods are recommended for isolating this compound from reaction mixtures?

- Methodological Answer :

- Column Chromatography : Use silica gel with a gradient elution system (e.g., hexane/ethyl acetate) to separate polar byproducts.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data.

- HPLC : For high-purity requirements, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases.

Purity validation via TLC (Rf comparison) and melting point analysis is critical .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of this compound?

- Methodological Answer : The compound’s stereoisomerism (e.g., at the propan-2-ol carbon) requires chiral catalysts or enantioselective reagents. For example:

- Chiral Ligands : Use (R)- or (S)-BINAP with palladium catalysts to induce asymmetry during coupling steps.

- Kinetic Resolution : Enzymatic methods (e.g., lipases) to selectively hydrolyze one enantiomer.

Evidence from (2R)-configured analogs highlights the importance of reaction time and temperature in minimizing racemization .

Q. What strategies resolve contradictions in reported biological activities of structural analogs of this compound?

- Methodological Answer :

- Meta-Analysis : Compare datasets across studies, focusing on variables like assay type (e.g., in vitro vs. in vivo) and cell lines used.

- Dose-Response Studies : Re-evaluate IC₅₀ values under standardized conditions to identify potency discrepancies.

- Computational Modeling : Molecular docking to assess binding affinity variations due to minor structural differences (e.g., methoxy vs. methyl substitutions) .

Q. How do the methoxy and p-tolylamino groups influence reactivity in substitution reactions?

- Methodological Answer :

- Methoxy Group (-OCH₃) : Acts as an electron-donating group, directing electrophilic substitution to the para position of the aromatic ring. This enhances stability in oxidation reactions but may reduce nucleophilicity at the amino site.

- p-Tolylamino Group (-NH-C₆H₄-CH₃) : Participates in hydrogen bonding, affecting solubility and interaction with catalytic surfaces. Steric hindrance from the methyl group may slow SN2 reactions.

Experimental optimization (e.g., adjusting solvent polarity or using bulky bases) can mitigate these effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。